molecular formula C15H13ClN2O6S B7885785 {(2-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid

{(2-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid

Cat. No.: B7885785
M. Wt: 384.8 g/mol
InChI Key: IUBPMNVCFZMQBD-UHFFFAOYSA-N
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Description

{(2-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid is an organic compound that features a combination of aromatic rings, a sulfonyl group, and an amino acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {(2-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of a sulfonyl group to the aromatic ring, which can be achieved using sulfonyl chlorides in the presence of a base.

    Coupling with Acetic Acid: The final step involves coupling the amino group with acetic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are selected to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and aromatic sites.

    Reduction: Reduction of the nitro group to an amino group is a common transformation.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the benzene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides, and various electrophiles.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Probes: Utilized in the development of probes for studying biochemical pathways.

    Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.

Medicine

    Drug Development: Explored as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

    Materials Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of {(2-Chlorobenzyl)[(4-nitrophenyl)sulfonyl]amino}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the aromatic rings provide stability and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor functions.

Comparison with Similar Compounds

Similar Compounds

  • {(2-Chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetic acid
  • {(2-Chlorobenzyl)[(4-aminophenyl)sulfonyl]amino}acetic acid

Uniqueness

  • Functional Groups : The combination of a nitro group and a sulfonyl group provides unique reactivity and interaction profiles.
  • Applications : Its specific structure allows for diverse applications in various fields, distinguishing it from similar compounds.

Properties

IUPAC Name

2-[(2-chlorophenyl)methyl-(4-nitrophenyl)sulfonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c16-14-4-2-1-3-11(14)9-17(10-15(19)20)25(23,24)13-7-5-12(6-8-13)18(21)22/h1-8H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBPMNVCFZMQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN(CC(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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